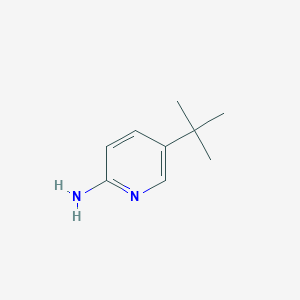
5-Tert-butylpyridin-2-amine
Descripción general
Descripción
5-Tert-butylpyridin-2-amine is a chemical compound with the CAS Number: 866620-21-5 . It has a molecular weight of 150.22 and its IUPAC name is 5-(tert-butyl)pyridin-2(1H)-imine .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H14N2/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3,(H2,10,11) . This code represents the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Solar Cell Improvement
5-Tert-butylpyridin-2-amine has been implicated in the enhancement of dye-sensitized solar cells. It's used as an additive in redox electrolytes, significantly increasing the open-circuit potential of the cells. Its presence affects the surface charge of TiO2, decreases recombination of electrons, and prevents triiodide access to the TiO2 surface, improving solar cell performance (Boschloo, Häggman, & Hagfeldt, 2006).
Polymer Synthesis
In the field of polymer chemistry, this compound plays a role in the end-quenching of quasiliving polyisobutylene, with its steric hindrance being a critical factor. It forms reversible complexes with TiCl4 and affects the rate of β-proton abstraction, which is crucial for the polymerization process (Morgan, Harrison, Stokes, & Storey, 2011).
Catalyst in Chemical Synthesis
The compound has been utilized in catalytic processes to enhance the efficiency and outcome of chemical reactions. It serves as a catalyst in the synthesis of various metal aminopyridinato complexes, influencing reactions such as aryl-Cl activation and hydrosilane polymerization. These reactions are pivotal in the synthesis of pharmaceuticals and other valuable chemical products (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).
Role in Chemical Stability and Interaction
This compound demonstrates significant interactions with other molecules and surfaces, affecting stability and chemical processes. For instance, its adsorption on anatase TiO2 surfaces is utilized to examine the interaction with dye-sensitized solar cells, playing a role in the electronic structure and adsorption mode of various compounds (Karami, Beni, & Hosseinzadeh, 2017).
Mecanismo De Acción
Target of Action
The primary target of 5-Tert-butylpyridin-2-amine is sterol 14-alpha demethylase (CYP51) from Candida albicans . This enzyme plays a crucial role in the ergosterol biosynthetic pathway .
Mode of Action
It is suggested that the compound binds effectively with its target, sterol 14-alpha demethylase . This interaction likely results in changes to the function of the enzyme, potentially inhibiting its activity and disrupting the ergosterol biosynthetic pathway .
Biochemical Pathways
This compound affects the ergosterol biosynthetic pathway by interacting with sterol 14-alpha demethylase . Ergosterol is a vital component of fungal cell membranes, and disruption of its synthesis can lead to altered cell membrane properties and potentially cell death .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of sterol 14-alpha demethylase . By inhibiting this enzyme, this compound disrupts the production of ergosterol, which can lead to alterations in the properties of the fungal cell membrane and potentially cell death .
Propiedades
IUPAC Name |
5-tert-butylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEUSJZGHJDRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866620-21-5 | |
| Record name | 5-tert-butylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

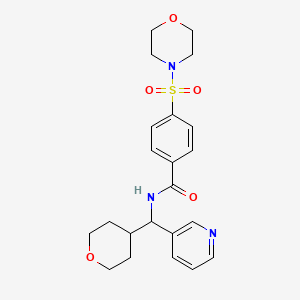
![4-((6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2581710.png)

![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B2581712.png)
![4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581714.png)
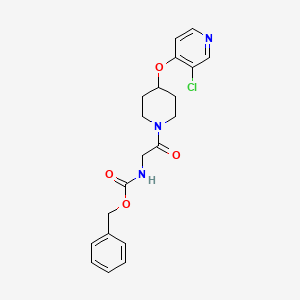
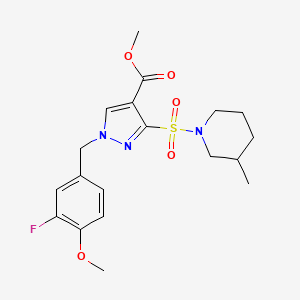
![N-cyclopentyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2581717.png)

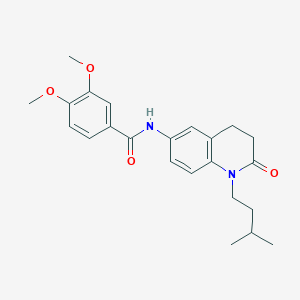

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide](/img/structure/B2581725.png)
![(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2581727.png)
![N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2581729.png)